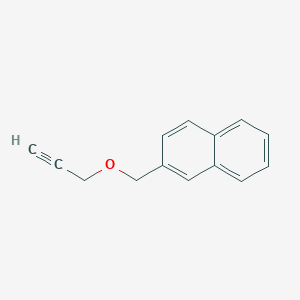
(2-Naphthylmethyl)propargyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylmethyl propargyl ether is an organic compound that features both a naphthyl group and a propargyl ether moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl propargyl ether typically involves the reaction of 2-naphthylmethyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 2-naphthylmethyl propargyl ether are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: 2-Naphthylmethyl propargyl ether can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the propargyl ether moiety can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-Naphthylmethyl propargyl ether has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-naphthylmethyl propargyl ether in chemical reactions typically involves the activation of the propargyl ether moiety. This activation can lead to the formation of reactive intermediates such as allenes or carbocations, which then participate in further transformations. The naphthyl group can also stabilize these intermediates through resonance effects, enhancing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2-Naphthylmethyl ether: Lacks the propargyl group, making it less reactive in certain types of chemical reactions.
Propargyl benzyl ether: Contains a benzyl group instead of a naphthyl group, which affects its stability and reactivity.
2-Naphthylmethyl allyl ether: Contains an allyl group instead of a propargyl group, leading to different reactivity patterns.
Uniqueness: 2-Naphthylmethyl propargyl ether is unique due to the combination of the naphthyl and propargyl groups. This combination provides a balance of stability and reactivity, making it a versatile compound in various chemical transformations and applications.
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(prop-2-ynoxymethyl)naphthalene |
InChI |
InChI=1S/C14H12O/c1-2-9-15-11-12-7-8-13-5-3-4-6-14(13)10-12/h1,3-8,10H,9,11H2 |
InChI Key |
QFPDIZICMHPVPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


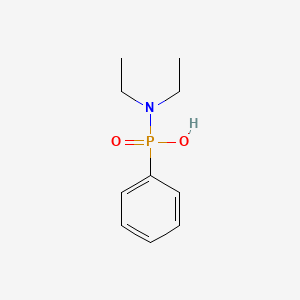
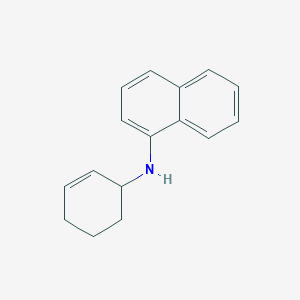
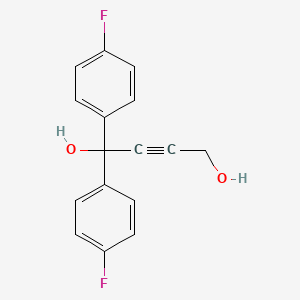
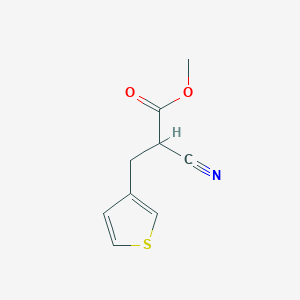
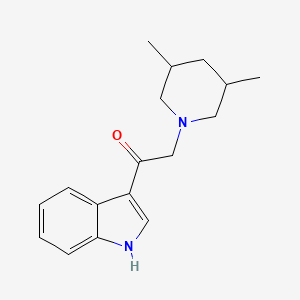

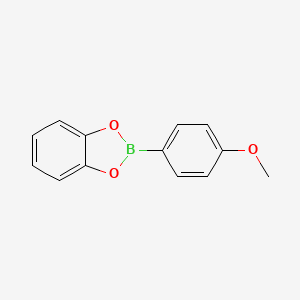
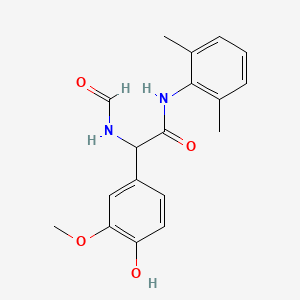
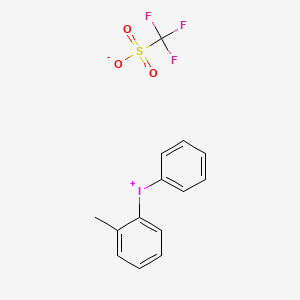
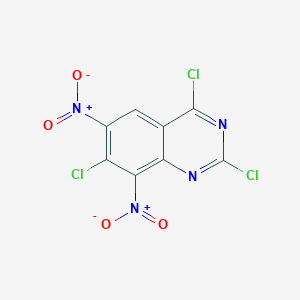
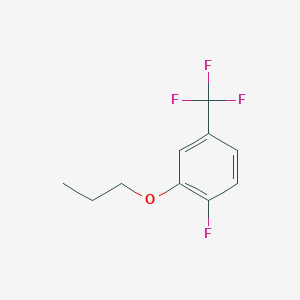
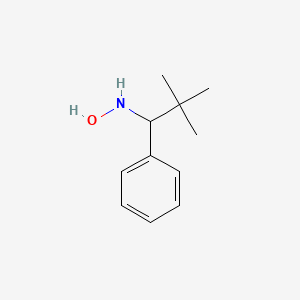
![3-[(3,5-Dimethylphenyl)amino]-2-methylphenol](/img/structure/B14136654.png)

